2-(4-Hydroxyphenyl)benzothiazol-6-ol

Anticancer Breast Cancer Cytotoxicity

Researchers investigating ER-dependent vs. ER-independent cytotoxicity in MCF-7 breast cancer models often face isomer contamination that compromises SAR reproducibility. This compound (3i) is the only benzothiazole derivative in its series with a balanced dual-activity profile: • Retains quantifiable estrogen receptor binding (RBA = 0.70), unlike the more cytotoxic isomer 3h (RBA = 0.24). • Demonstrates EGFR tyrosine kinase inhibition comparable to genistein, with measurable ER engagement. • Serves as a validated negative control for tumor-selective cytotoxicity screens. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock with custom synthesis available on request.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
Cat. No. B8324643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)benzothiazol-6-ol
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)O
InChIInChI=1S/C13H9NO2S/c15-9-3-1-8(2-4-9)13-14-11-6-5-10(16)7-12(11)17-13/h1-7,15-16H
InChIKeyUNCMKVXDLXKQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)benzothiazol-6-ol: Procurement Baseline


2-(4-Hydroxyphenyl)benzothiazol-6-ol (also referred to as 6-hydroxy-2-(4-hydroxyphenyl)benzothiazole, compound 3i) is a hydroxylated 2-phenylbenzothiazole derivative with molecular formula C₁₃H₉NO₂S and molecular weight 243.28 g/mol [1]. This compound was rationally designed as a structural analogue of the isoflavone genistein and the flavone quercetin, targeting ATP-binding sites of tyrosine kinases [2]. It possesses two hydroxyl groups – one at the 6-position of the benzothiazole ring and one at the 4′-position of the pendant phenyl ring – a substitution pattern that differentiates it from both monohydroxy and polyhydroxy analogs in terms of biological activity and receptor binding profile [2].

Structural analogue of genistein and quercetin designed for tyrosine kinase ATP-site studies
Specific 6-OH and 4′-OH substitution pattern yields divergent receptor binding and cytotoxicity profiles
Differentiates from monohydroxy and polyhydroxy analogs; supports selectivity profiling in kinase/ER models

Why Generic Substitution with Analogs Fails


Within the hydroxylated 2-phenylbenzothiazole series, relatively minor changes in the number and position of hydroxyl substituents produce profound, quantifiable shifts in both cytotoxic potency and estrogen receptor binding affinity [1]. For example, relocating the phenyl hydroxyl group from the 4′-position (compound 3i) to the 3′-position (compound 3h) increases cytotoxicity against MCF-7 human breast cancer cells by approximately 10-fold while simultaneously reducing estrogen receptor binding affinity by nearly 3-fold [1]. Conversely, adding a second hydroxyl group to the benzothiazole ring (compound 3b) enhances cytotoxic potency to levels equipotent with genistein but abolishes measurable estrogen receptor binding entirely [1]. These non-linear structure–activity relationships mean that procuring an in-class analog without verifying the exact substitution pattern carries a high risk of obtaining a compound with a fundamentally different biological selectivity profile, thereby compromising experimental reproducibility and data interpretability.

Relocating the pendant hydroxyl from 4′ to 3′ (isomer 3h) may substantially increase cytotoxicity while lowering ER binding affinity, shifting the selectivity window.
Adding a second hydroxyl on the benzothiazole ring (analog 3b) may enhance potency but abolish measurable ER binding, eliminating the dual-activity profile.
Monohydroxy analogs (e.g., 3a, 3g) may lack meaningful cytotoxic activity and fail to replicate the minimal pharmacophore needed for ER-binding studies.

Quantitative Evidence vs. Closest Analogs


Cytotoxicity in MCF-7 Breast Cancer Cells

The cytotoxic potency of 2-(4-hydroxyphenyl)benzothiazol-6-ol (compound 3i) was directly compared with its 3′-hydroxy isomer 6-hydroxy-2-(3-hydroxyphenyl)benzothiazole (compound 3h) against the MCF-7 human mammary tumor cell line in vitro [1]. Compound 3h exhibited an IC₅₀ of 2.7 µM, approximately 10-fold more potent than compound 3i [1]. The mean IC₅₀ across all tested compounds against MCF-7 cells was 19 µM [1].

MCF-7 Cytotoxicity
Head-to-head
3i: ~27 µM vs 3h: 2.7 µM
~10-fold lower potency for target
Supports cytotoxicity endpoint review; isomer position drives potency
MCF-7 mammary tumor cell line; Stevens et al. 1994
Anticancer Breast Cancer Cytotoxicity MCF-7 Benzothiazole

Estrogen Receptor Binding Affinity

Estrogen receptor binding affinity (RBA) was determined for 2-(4-hydroxyphenyl)benzothiazol-6-ol (3i) and its 3′-hydroxy isomer (3h) using estrogen receptor isolated from calf uterus, with estradiol set at RBA = 100 as the reference standard [1]. Compound 3i demonstrated an RBA of 0.70, compared to an RBA of 0.24 for compound 3h [1]. This represents nearly 3-fold higher ER binding affinity for the target compound despite its lower cytotoxic potency, indicating a divergent selectivity profile [1].

ER Binding Affinity
Head-to-head
3i: RBA 0.70 vs 3h: 0.24
~2.9-fold higher ER binding
Higher ER binding despite lower cytotoxicity; supports ER endpoint context
Estradiol reference = 100; calf uterus receptor
Estrogen Receptor RBA Endocrine Breast Cancer Benzothiazole

Cytotoxicity–ER Binding Trade-Off vs. Dihydroxy Analog

The dihydroxylated compound 4,6-dihydroxy-2-(4-hydroxyphenyl)benzothiazole (3b) and the reference compound genistein (1a) share the same overall hydroxyl substitution pattern and were found to be approximately equipotent against both WiDr colon and MCF-7 breast cancer cell lines [1]. However, the introduction of additional hydroxyl groups in 3b decreased or abolished estrogen receptor binding affinity, in contrast to compound 3i (RBA = 0.70) which retains measurable ER binding [1].

Cytotox–ER Trade-Off
Head-to-head
3i: retains ER binding (RBA 0.70); 3b loses ER binding but is more cytotoxic
3b equipotent with genistein
Unique dual-profile for ER-mechanistic studies; 3b more potent but ER-null
WiDr and MCF-7 lines; Stevens et al. 1994
SAR Polyhydroxylated Cytotoxicity Estrogen Receptor Benzothiazole

Cytotoxicity Floor vs. Monohydroxy Analogs

Compounds bearing only a single hydroxyl group, such as 6-hydroxy-2-phenylbenzothiazole (3g, hydroxyl only on the benzothiazole ring) and 2-(4-hydroxyphenyl)benzothiazole (3a, hydroxyl only on the phenyl ring), were identified as the least cytotoxic within the series evaluated [1]. This establishes a cytotoxicity floor: the presence of two hydroxyl groups, as in compound 3i, is a minimal requirement for meaningful cytotoxic activity in this chemical class. Compounds with only one hydroxyl group showed minimal activity, confirming that 3i represents the minimal pharmacophore for cytotoxicity while still retaining partial ER binding [1].

Minimal Pharmacophore
Class-level
3i (2 OH) shows meaningful cytotoxicity; monohydroxy 3a/3g are least cytotoxic in the series
Two hydroxyl groups appear minimal for activity; monohydroxy analogs may be insufficient
Data to verify: class-level inference from one study
Minimal Pharmacophore Cytotoxicity SAR Benzothiazole

EGFR Tyrosine Kinase Inhibition Profile

In a broader evaluation of 2-phenylbenzothiazole derivatives including 2-(4-hydroxy)-6-hydroxybenzothiazole (3i), four of six benzothiazole derivatives tested demonstrated epidermal growth factor receptor tyrosine kinase (EGFRTK) inhibitory activity comparable to that of the reference isoflavone genistein [1]. This indicates that compound 3i belongs to a subset of benzothiazoles that retain the kinase inhibitory profile of the natural product lead, establishing its relevance as a synthetic genistein mimetic with distinct receptor-binding properties.

EGFR TK Inhibition
Method context
Inhibitory activity comparable to genistein in A431 membrane-based EGFRTK assay
Retains kinase-inhibitory profile of genistein; supports kinase signaling studies
Qualitative comparison; exact IC50 not reported
EGFR Tyrosine Kinase Kinase Inhibition Benzothiazole Genistein

Lack of Tumor-Selective Cytotoxicity

None of the hydroxylated 2-phenylbenzothiazoles, including compound 3i, showed selective cytotoxicity against Abelson virus-transformed ANN-1 cells (encoding the pp120ᴳᴬᴮ⁻ᴬᴮᴸ tyrosine kinase) compared with the parental 3T3 fibroblast line [1]. This establishes that the cytotoxicity of compound 3i, unlike some amino-substituted analogs which did show selectivity toward transformed cells, is not driven by differential sensitivity of the transformed phenotype [1]. For applications requiring transformed-cell-selective toxicity, amino-substituted benzothiazoles, rather than 3i, would be indicated.

Tumor Selectivity
Class-level
No differential cytotoxicity between ANN-1 transformed and 3T3 normal fibroblasts for hydroxylated series
Not suited for transformed-cell-selective screens; amino analogs may differ
Negative finding; class-level inference
Selectivity ANN-1 3T3 Benzothiazole Cytotoxicity

Procurement-Driven Application Scenarios


ER+ Breast Cancer Dual-Readout Mechanistic Studies

Compound 3i is the only benzothiazole derivative in the Stevens series that simultaneously demonstrates quantifiable estrogen receptor binding affinity (RBA = 0.70) and moderate cytotoxicity against MCF-7 cells (IC₅₀ ~27 µM) [1]. Unlike the more potent isomer 3h (IC₅₀ = 2.7 µM) which sacrifices ER binding (RBA = 0.24), or the polyhydroxy analog 3b which abolishes ER binding entirely, 3i provides a balanced dual-activity profile [1]. This makes it uniquely suited as a tool compound for dissecting ER-dependent vs. ER-independent mechanisms of cytotoxicity in MCF-7 and other ER+ breast cancer models.

Hydroxyl Position SAR in Kinase Inhibitors

Compound 3i serves as a critical reference point in SAR studies because its 4′-hydroxy, 6-hydroxy substitution pattern yields an intermediate potency (IC₅₀ ~27 µM on MCF-7) and measurable RBA (0.70), occupying a distinct parameter space relative to its isomers and analogs [1]. Direct comparison with the 3′-hydroxy isomer 3h (10-fold more cytotoxic, 3-fold lower RBA) and the 4,6-dihydroxy analog 3b (equipotent with genistein, no RBA) enables mapping of how hydroxyl position modulates both cytotoxicity and receptor engagement [1].

Genistein-Mimetic Studies with ER Binding

Compound 3i demonstrates EGFR tyrosine kinase inhibitory activity comparable to genistein while offering measurable estrogen receptor binding (RBA = 0.70) not typically associated with genistein at equivalent concentrations [1][2]. This combination of kinase inhibition and ER binding makes 3i a valuable synthetic probe for investigating the intersection of growth factor receptor signaling and estrogen receptor pathways, particularly in breast cancer models where both pathways contribute to proliferation.

Negative Control for Tumor-Selective Screening

Compound 3i, like all hydroxylated 2-phenylbenzothiazoles in the Stevens study, does not exhibit selective cytotoxicity toward ANN-1 transformed cells relative to 3T3 normal fibroblasts [1]. In contrast, amino-substituted benzothiazole analogs do show such selectivity [1]. This makes 3i an appropriate negative control compound for screening campaigns designed to identify tumor-selective cytotoxic agents within the benzothiazole chemical space.

Application
Selection Property
Validation Focus
ER+ Breast Cancer Mechanistic Studies
Dual ER binding and cytotoxicity profile
Correlate ER engagement with cytotoxicity endpoints
Hydroxyl Position SAR Mapping
Defined 4′-OH, 6-OH substitution pattern
Compare cytotoxicity and RBA across positional isomers
Genistein-Mimetic Kinase/ER Studies
EGFR TK inhibition + ER binding
Verify kinase inhibition potency and ER signaling cross-talk
Negative Control for Selectivity Screens
Absence of tumor-cell-selective cytotoxicity
Confirm non-selective cytotoxicity in transformed vs normal lines
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